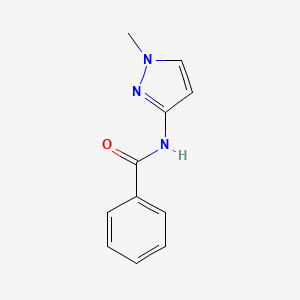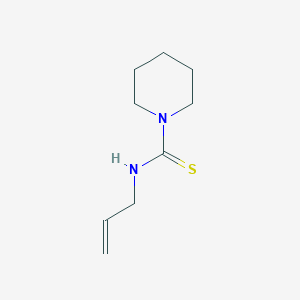
(4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone, also known as MPMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPMP belongs to the class of morpholino compounds, which have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone involves its binding to the extracellular surface of GPCRs. This binding prevents the activation of the receptor by its ligand, effectively inhibiting its activity. The selectivity of (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone for specific GPCRs is due to the unique structure of the compound, which allows it to interact with specific amino acid residues on the receptor surface.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone depend on the specific GPCR that it targets. In general, the inhibition of GPCR activity by (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone can lead to changes in intracellular signaling pathways, which can affect various physiological processes. For example, the inhibition of certain GPCRs by (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone has been shown to reduce inflammation, decrease blood pressure, and improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone in lab experiments is its selectivity for specific GPCRs. This selectivity allows researchers to study the function of individual receptors without affecting the activity of other GPCRs. Additionally, (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone has a high affinity for its target receptors, making it a potent inhibitor. However, one limitation of using (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
For research involving (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone include the development of more selective and potent inhibitors, as well as the exploration of new therapeutic targets.
Métodos De Síntesis
The synthesis of (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone involves several steps, including the reaction of 4-methyl-3-pyrrol-1-ylphenyl-boronic acid with morpholine in the presence of a palladium catalyst. The resulting product is then purified using column chromatography. The yield of (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone is typically around 50-60%, and the compound can be obtained as a white powder.
Aplicaciones Científicas De Investigación
(4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone has shown promising results in various scientific research applications. One of the primary uses of (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone is in the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors that play a crucial role in various physiological processes. (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone has been shown to selectively inhibit the activity of certain GPCRs, making it a valuable tool for studying their function.
Propiedades
IUPAC Name |
(4-methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-13-4-5-14(12-15(13)17-6-2-3-7-17)16(19)18-8-10-20-11-9-18/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONGYANDSNYKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCOCC2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B7457280.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)propanamide](/img/structure/B7457316.png)



![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide](/img/structure/B7457344.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide](/img/structure/B7457352.png)